molecular formula C10H11F B1593897 6-Fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 2840-40-6

6-Fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1593897
CAS No.: 2840-40-6
M. Wt: 150.19 g/mol
InChI Key: XGWIRSZFRQRNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 703-67-3 . It is a derivative of tetralin, which is a partially hydrogenated derivative of naphthalene . It is a liquid at room temperature .


Synthesis Analysis

A novel fluoro-containing tetralin dianhydride, 3,4-dicarboxy-1,2,3,4-tetrahydro-6-fluoro-1-naphthalene succinic dianhydride (FTDA) was successfully prepared via a cost-effective route with maleic anhydride and p-fluorostyrene as the starting materials .


Molecular Structure Analysis

The molecular formula of this compound is C10H11F . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetralin, a derivative of naphthalene, is used as a hydrogen-donor solvent . It functions as a source of H2, which is transferred to the coal .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 150.19 . It is a liquid at room temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, and causes serious eye damage/eye irritation .

Future Directions

While specific future directions for 6-Fluoro-1,2,3,4-tetrahydronaphthalene are not mentioned in the retrieved sources, it is available for purchase for laboratory use , indicating its ongoing relevance in scientific research.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIRSZFRQRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951071
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-40-6
Record name Naphthalene, 6-fluoro-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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